L-Homocysteinesulfinic acid
Description
Systematic Chemical Names and Identifiers
L-Homocysteinesulfinic acid possesses multiple systematic names that reflect its structural complexity and stereochemical configuration. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-4-sulfinobutanoic acid, which accurately describes the positioning of functional groups along the four-carbon chain. Alternative nomenclature includes L-homocysteine sulfinic acid, homocysteinesulphinate, and 2-amino-4-sulfino-butanoate, each emphasizing different aspects of the molecular structure. The compound is also referenced as butanoic acid, 2-amino-4-sulfino-, highlighting its carboxylic acid backbone with amino and sulfinic acid substituents.
The stereochemical designation "L-" indicates the specific spatial arrangement of atoms around the chiral center, corresponding to the S-configuration in the Cahn-Ingold-Prelog system. This stereochemical specificity is crucial for understanding the compound's biological activity and receptor interactions. The Chemical Abstracts Service registry number 2686-70-6 provides a unique identifier for this specific stereoisomer, distinguishing it from other potential isomeric forms.
Comprehensive database coverage ensures accurate identification and cross-referencing of this compound across multiple chemical information systems. The PubChem Compound Identifier 161712 serves as the primary reference in the National Center for Biotechnology Information database system. The Human Metabolome Database assigns the identifier HMDB0006462, reflecting its significance in human metabolic processes. Additional database identifiers include the Chemical Entities of Biological Interest identifier CHEBI:137439 and the European Community number 636-484-0, facilitating international regulatory and research applications.
The Simplified Molecular-Input Line-Entry System representation and International Chemical Identifier provide standardized methods for computational chemistry applications and database searching. These identifiers enable seamless integration across various chemical information platforms and support automated data processing in metabolomics and cheminformatics research applications.
Properties
IUPAC Name |
2-amino-4-sulfinobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNJLMZEGXHSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953508 | |
| Record name | 2-Amino-4-sulfinobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homocysteinesulfinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006462 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31523-80-5, 2686-70-6 | |
| Record name | 2-Amino-4-sulfinobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31523-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteinesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031523805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-sulfinobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Homocysteinesulfinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Homocysteinesulfinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006462 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Conditions and Reagents
In a representative procedure, L-homocystine is dissolved in 6 M hydrochloric acid (HCl) at a concentration of 100 mM. The solution is cooled to 0–4°C to minimize side reactions, and a 30% (w/v) hydrogen peroxide solution is added dropwise under vigorous stirring. The molar ratio of HO to L-homocystine is maintained at 2:1 to ensure complete oxidation. The reaction progresses for 24 hours at 4°C, after which the pH is adjusted to 3.0 using sodium hydroxide (NaOH) to precipitate unreacted starting material.
Key Parameters:
Yield and Byproduct Analysis
The crude product is purified via recrystallization from a water-ethanol mixture, yielding L-HCSA with a purity of >95% as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The overall yield of this step is approximately 70%, with minor byproducts such as homocysteic acid (≤5%) and unreacted L-homocystine (≤3%).
| Substrate | (s) | (mM) | (s·mM) |
|---|---|---|---|
| L-Glutamate | 86.78 ± 2.25 | 0.84 ± 0.09 | 103.31 ± 11.38 |
| L-HCSA | 33.92 ± 1.07 | 38.24 ± 3.45 | 0.89 ± 0.09 |
| L-Desmethylphoshinothricin | 13.93 ± 0.58 | 39.82 ± 5.66 | 0.35 ± 0.05 |
Optimization of Decarboxylation Conditions
Enzymatic reactions are conducted at pH 4.5–5.0 and 37°C, with substrate concentrations ranging from 100–300 mM. At 200 mM L-HCSA, a 96% conversion to HHT is achieved within 12 hours. However, higher concentrations (300 mM) require extended reaction times (24 hours) due to substrate inhibition.
Purification Techniques and Yield Optimization
Crystallization and Chromatography
Following chemical synthesis, L-HCSA is purified via sequential crystallization and ion-exchange chromatography. The crude product is dissolved in deionized water at 50°C and filtered to remove insoluble impurities. Ethanol is added gradually to induce crystallization, yielding needle-like crystals of L-HCSA. For further purification, anion-exchange chromatography using a DEAE-Sepharose column eluted with a 0.1–0.5 M NaCl gradient removes residual salts and byproducts.
Spray-Drying for Industrial-Scale Production
In industrial settings, spray-drying is employed to stabilize L-HCSA. Aqueous solutions of the compound are atomized into a drying chamber at 140–160°C, producing a free-flowing powder with <2% moisture content. This method preserves the compound’s stability while facilitating long-term storage.
Analytical Characterization of L-HCSA
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) : H NMR (DO, 400 MHz) reveals characteristic signals at δ 3.12 (t, 2H, -CH-SO) and δ 2.95 (m, 2H, -CH-NH).
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for CHNOS [M+H]: 178.0278; Found: 178.0275.
-
TLC Analysis : Silica gel plates developed in n-butanol:acetic acid:water (4:1:1) show a single spot with = 0.42.
Scientific Research Applications
Neurotransmission and Metabotropic Glutamate Receptor Agonism
L-Homocysteinesulfinic acid has been identified as a potent and selective agonist for several metabotropic glutamate receptors (mGluRs). Research indicates that L-HCSA stimulates phosphoinositide hydrolysis in cells expressing mGluR1, mGluR5, and mGluR8 while inhibiting cAMP accumulation in cells expressing mGluR2, mGluR4, and mGluR6. This selective activity suggests that L-HCSA may play a significant role in mediating intracellular signaling events related to neurotransmission .
Table 1: Agonistic Activity of this compound
| Receptor Type | Effect of L-HCSA | Potency Level |
|---|---|---|
| mGluR1 | Stimulates PI hydrolysis | High |
| mGluR2 | Inhibits cAMP accumulation | Moderate |
| mGluR4 | Inhibits cAMP accumulation | Moderate |
| mGluR5 | Stimulates PI hydrolysis | High |
| mGluR8 | Stimulates PI hydrolysis | High |
2.1. Amyotrophic Lateral Sclerosis (ALS)
Elevated levels of this compound have been observed in patients with ALS. A study found that plasma levels of L-HCSA were significantly higher in ALS patients compared to healthy controls, suggesting a potential link between elevated L-HCSA levels and the pathophysiology of ALS . The study employed liquid chromatography multiple reaction monitoring mass spectrometry (LC-MRM-MS) to quantify these levels.
2.2. Cardiovascular Diseases
This compound has been proposed as a non-invasive biomarker for early detection of acute myocardial infarction (AMI). A high-resolution metabolomics study indicated that upregulated levels of L-HCSA alongside other metabolites could serve as indicators for patients at risk for AMI .
Table 2: Plasma Levels of this compound in ALS Patients
| Group | Plasma Level (nM) | Statistical Significance |
|---|---|---|
| ALS Patients | 75.91 ± 15.38 | p < 0.0001 |
| Healthy Controls | 54.06 ± 8.503 |
Mechanistic Insights into Metabolic Regulation
Research has also demonstrated that this compound influences glucose uptake through modulation of the metabotropic glutamate system. In C2C12 mouse myoblast cells, L-HCSA was shown to enhance glucose uptake by activating AMP-activated protein kinase (AMPK) and increasing the expression of glucose transporter type 4 (GLUT4) . This mechanism highlights the potential therapeutic applications of L-HCSA in metabolic disorders.
Future Directions and Research Opportunities
Given its role as a selective agonist at metabotropic glutamate receptors and its association with various diseases, further investigation into the therapeutic applications of this compound is warranted. Potential areas for future research include:
- Development of Therapeutics : Exploring the use of L-HCSA or its derivatives in treating neurological disorders such as Alzheimer's disease and schizophrenia.
- Biomarker Validation : Further validation studies to confirm the utility of L-HCSA as a biomarker for cardiovascular diseases and neurodegenerative conditions.
- Mechanistic Studies : Investigating the detailed molecular mechanisms through which L-HCSA influences metabolic pathways.
Mechanism of Action
The mechanism of action of 2-amino-4-sulfinobutanoic acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes involved in sulfur amino acid metabolism, influencing the levels of homocysteine and other related compounds. The sulfinic acid group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
L-Homocysteic Acid (L-HCA)
- Chemical Structure: L-HCA (C₄H₉NO₅S) is the fully oxidized form of L-Hcys, featuring a sulfonic acid (-SO₃H) group instead of the sulfinic acid (-SO₂H) in L-HCSA.
- Biological Role: Unlike L-HCSA, L-HCA levels decrease in saliva samples from patients with oral leukoplakia and squamous cell carcinoma, indicating divergent metabolic roles in disease progression .
- Receptor Activity: Both L-HCSA and L-HCA act as glutamate analogs, but L-HCA exhibits higher affinity for ionotropic glutamate receptors (iGluRs), contributing to excitotoxicity under pathological conditions .
L-Cysteinesulfinic Acid (L-CSA)
- Chemical Structure: L-CSA (C₃H₇NO₄S) is structurally analogous to L-HCSA but lacks the additional methylene group, making it a cysteine derivative.
- Biological Role: L-CSA is a precursor to taurine and hypotaurine, critical for antioxidant defense and osmoregulation.
S-Sulfo-L-Cysteine
- Chemical Structure: This compound (C₃H₇NO₅S₂) contains a sulfonate group attached to cysteine.
Structural and Functional Differences
*Note: Discrepancies exist in the literature. lists L-HCSA as C₈H₁₁NO₄S₂ (CAS 2686-70-6), which may reflect a dimeric form or data entry error.
Pathophysiological Roles and Clinical Relevance
- L-HCSA : Elevated in cardiovascular diseases, suggesting a role in endothelial dysfunction or oxidative stress . Preclinical studies highlight its ability to block quisqualate-induced sensitization to L-AP4, a mechanism relevant to neuroinflammatory conditions .
- L-HCA: Associated with oral carcinogenesis; reduced levels may reflect altered sulfur metabolism in epithelial tissues .
- L-CSA : Implicated in taurine biosynthesis, supporting cellular antioxidant mechanisms .
Q & A
Q. What are the established methods for detecting and quantifying L-HCSA in biological samples?
L-HCSA is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), which offers high sensitivity and specificity for sulfur-containing metabolites. Pre-analytical steps, such as derivatization to stabilize the sulfinic acid group, are critical for accuracy. For example, serum metabolome studies in cardiovascular patients employed LC-MS to detect elevated L-HCSA levels .
Q. What is the known role of L-HCSA in oxidative stress pathways or cardiovascular pathologies?
L-HCSA arises from the partial oxidation of L-homocysteine and is implicated in redox imbalance. Elevated serum L-HCSA levels correlate with acute myocardial infarction and high-risk stroke patients, suggesting its role as a biomarker for oxidative stress-related endothelial dysfunction . Methodologically, longitudinal cohort studies with matched controls are recommended to validate these associations.
Q. What safety protocols are recommended for handling L-HCSA in laboratory settings?
While direct safety data for L-HCSA are limited, handling protocols for structurally similar compounds (e.g., L-homocysteine) include using personal protective equipment (PPE), ensuring ventilation, and avoiding dust formation. Emergency measures for accidental exposure align with OSHA guidelines, such as rinsing eyes with water for 15 minutes and consulting a physician .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported L-HCSA concentrations across neurological studies?
Discrepancies may stem from differences in sample preparation (e.g., anticoagulant use), analytical techniques, or population heterogeneity. A meta-analysis approach with standardized protocols (e.g., uniform LC-MS parameters) and sensitivity analyses to adjust for confounders (e.g., renal function) is advised. Critical evaluation of pre-analytical variables, as highlighted in metabolomics quality control frameworks, is essential .
Q. What experimental strategies are used to study L-HCSA’s interaction with metabotropic glutamate receptors (mGluRs)?
L-HCSA acts as a group III mGlu receptor agonist. In vitro approaches include radioligand binding assays using [³H]-L-AP4 and electrophysiological recordings in brain slices to assess presynaptic inhibition. Pre-exposure to L-HCSA blocks quisqualate-induced sensitization to L-AP4, a finding validated via competitive antagonism studies with phosphonophenylglycine derivatives .
Q. What challenges exist in synthesizing enantiomerically pure L-HCSA for pharmacological studies?
Enzymatic synthesis using recombinant E. coli glutamate decarboxylase offers higher enantiomeric purity compared to chemical oxidation of L-homocysteine. Key challenges include optimizing reaction conditions (pH, cofactors) to minimize byproducts like L-homocysteic acid (L-HCA). Purity validation via chiral chromatography or nuclear magnetic resonance (NMR) is critical for reproducibility .
Methodological Considerations
- Data Analysis : Use mixed-effects models to account for clustered data (e.g., repeated measurements in longitudinal studies) .
- Experimental Design : For receptor studies, include negative controls (e.g., mGluR knockout models) and validate findings with orthogonal assays (e.g., calcium imaging) .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for human metabolomics studies, particularly when linking L-HCSA levels to clinical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
